Tripolin A

Aurora A kinase mitotic spindle cellular efficacy

Generic Aurora A inhibitors fail to replicate non-ATP competitive mechanisms, compromising studies on allosteric regulation and resistance pathways. Tripolin A (CAS 1148118-92-6) is the only Tripolin analog with confirmed cellular Aurora A inhibition, inducing mitotic spindle defects and altered microtubule dynamics consistent with RNAi-mediated Aurora A knockdown. It uniquely reveals HURP gradient disruption without affecting microtubule binding, a phenotype unreported for ATP-competitive inhibitors. Supplied at ≥98% purity with comprehensive CoA documentation for reproducible research.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
Cat. No. B1662224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripolin A
Synonyms(3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2
InChIInChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8-
InChIKeyOMKSBDLWMROKNU-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid

Structure & Identifiers


Interactive Chemical Structure Model





Tripolin A: Non-ATP Competitive Aurora A Inhibitor


Tripolin A is a small-molecule inhibitor identified from a panel of 105 compounds that selectively targets Aurora A kinase via a non-ATP competitive mechanism [1]. Unlike its close analog Tripolin B, Tripolin A demonstrates functional Aurora A inhibition in human cells, causing mitotic spindle defects and altered microtubule dynamics consistent with other validated Aurora A inhibitors [1]. Its distinct binding mode, which does not compete with ATP, positions it as a valuable tool compound for dissecting Aurora A-specific pathways without confounding effects on Aurora B in cellular contexts [2].

Non-ATP competitive Aurora A inhibitor – does not compete with ATP binding
Demonstrates functional Aurora A inhibition in human cell models
Selectively targets Aurora A without confounding Aurora B effects in cellular assays

Why Tripolin A Cannot Be Substituted


Generic substitution among Aurora kinase inhibitors is scientifically unsound due to fundamental differences in mechanism of action, cellular efficacy, and selectivity profiles. While many Aurora A inhibitors (e.g., MLN8054, MLN8237, MK-5108) act as ATP-competitive inhibitors with nanomolar potency in biochemical assays, Tripolin A functions as a non-ATP competitive inhibitor with micromolar biochemical potency yet uniquely retains Aurora A-specific cellular activity, distinguishing it from its closest analog Tripolin B which lacks cellular efficacy [1]. Furthermore, the distinct binding mode of Tripolin A alters the melting temperature of Aurora A by only 2°C compared to Tripolin B's 8°C shift, indicating fundamentally different interactions with the kinase domain [2]. These mechanistic and cellular disparities render cross-substitution without empirical validation a high-risk approach that can compromise experimental reproducibility and data interpretation.

! Non-ATP competitive binding mode may shift pathway-response interpretation compared to ATP-competitive Aurora A inhibitors.
! Closest analog Tripolin B lacks cellular Aurora A inhibition; direct substitution may not reproduce cell-based assay outcomes.
! Divergent off-target kinase selectivity profiles can alter interpretation in multi-kinase pathway studies; requires review.

Tripolin A Quantitative Evidence Guide


Cellular Aurora A Inhibition vs. Tripolin B

Tripolin A demonstrates functional Aurora A inhibition in human cells, whereas its closest structural analog Tripolin B does not. Both compounds inhibited Aurora A kinase activity in vitro (IC50 values of 1.5 μM and 2.5 μM, respectively), but only Tripolin A acted as an Aurora A inhibitor in human cell assays [1]. This cellular efficacy of Tripolin A manifested as reduced pAurora A localization on spindle microtubules, affected centrosome integrity, and altered spindle formation and length, effects that were not observed with Tripolin B [1].

Cellular Aurora A inhibition
Head-to-head
Tripolin A: Positive – functional Aurora A inhibition in human cells
Tripolin B: Negative – no cellular Aurora A inhibition
Supports Aurora A-specific cell-based studies; cellular efficacy context differs from inactive analog.
Qualitative functional difference; in vitro IC50 values alone do not predict cellular activity.
Aurora A kinase mitotic spindle cellular efficacy

Aurora A vs. Aurora B Selectivity

Tripolin A exhibits a 4.7-fold biochemical selectivity for Aurora A over Aurora B (IC50: 1.5 μM vs. 7.0 μM, respectively) [1]. In contrast, ATP-competitive Aurora A inhibitors such as MLN8054, MLN8237, and MK-5108 demonstrate substantially higher biochemical potency and selectivity, but Tripolin A's non-ATP competitive mechanism offers a distinct interaction with the kinase domain that may avoid ATP-binding site-related resistance mechanisms .

Aurora A/B selectivity
Cross-study comparable
Aurora A IC50: 1.5 µM; Aurora B IC50: 7.0 µM (4.7-fold selectivity)
ATP-competitive inhibitors show nanomolar potency and 40–220-fold selectivity
Supports Aurora A-preferred kinase profiling; micromolar potency and selectivity context differ from ATP-site inhibitors.
Review isoform selectivity in cellular context; non-ATP competitive mechanism may influence pathway readouts.
kinase selectivity Aurora B biochemical IC50

Thermal Stability Shift by DSF

Differential Scanning Fluorimetry (DSF) reveals distinct binding interactions: Tripolin A increases the melting temperature (Tm) of Aurora A by only 2°C (from 45°C to 47°C), whereas Tripolin B induces a significantly larger 8°C shift (from 45°C to 53°C) [1]. This quantitative difference in thermal stabilization indicates that Tripolin A and Tripolin B engage Aurora A through different binding modes or induce distinct conformational changes, consistent with their divergent cellular activities.

Thermal stability shift
Head-to-head
∆Tm: +2°C (45°C to 47°C) with Tripolin A
∆Tm: +8°C (45°C to 53°C) with Tripolin B
Indicates distinct binding interaction; smaller thermal shift suggests more localized conformational effect.
DSF data align with divergent cellular activities; supports non-interchangeability with Tripolin B.
protein thermal shift binding mode DSF

Off-Target Kinase Selectivity vs. Tripolin B

Against a panel of additional kinases, Tripolin A exhibits IC50 values of 11.0 μM for EGFR, 33.4 μM for FGFR, 17.9 μM for KDR, and 14.9 μM for IGF1R [1]. Notably, Tripolin A is 11-fold more potent against EGFR than Tripolin B (IC50 71.7 μM), but 2.8-fold less potent against KDR (Tripolin B IC50 6.5 μM) [1]. These differences in off-target profiles further underscore that Tripolin A and Tripolin B are not functionally interchangeable.

Off-target kinase selectivity
Head-to-head
EGFR: 11.0 µM; KDR: 17.9 µM; FGFR: 33.4 µM; IGF1R: 14.9 µM
Tripolin B: EGFR 71.7 µM; KDR 6.5 µM; FGFR 38.0 µM; IGF1R 13.2 µM
Divergent off-target profiles may affect kinase panel interpretation; selection context for EGFR/KDR-related studies.
Up to 6.5-fold difference in off-target IC50; review desired kinase profile before substitution.
kinase selectivity off-target activity EGFR FGFR KDR

Non-ATP Competitive Mechanism Confirmation

Tripolin A's IC50 remains constant across varying ATP concentrations (10 μM to 1000 μM), confirming its non-ATP competitive mechanism of action [1]. In contrast, Tripolin B shows an ATP-dependent shift in IC50, indicating ATP-competitive behavior [1]. This mechanistic distinction is critical because non-ATP competitive inhibitors can target allosteric sites and may retain activity against ATP-binding site mutations that confer resistance to conventional ATP-competitive inhibitors.

Non-ATP competitive mechanism
Head-to-head
IC50 constant across 10–1000 µM ATP (non-ATP competitive)
Tripolin B: IC50 shifts with ATP (ATP-competitive)
Supports non-ATP competitive mechanism research; may target allosteric sites not affected by ATP-binding site mutations.
Mechanism distinct from most Aurora A inhibitors; review in context of resistance-model studies.
non-ATP competitive mechanism of action ATP-independent inhibition

Tripolin A Research Applications


Aurora A-Specific Mitotic Functions

Tripolin A is the preferred tool for investigating Aurora A-dependent mitotic processes in human cells, as it is the only Tripolin analog with validated cellular efficacy [1]. Researchers studying spindle formation, centrosome integrity, or microtubule dynamics should select Tripolin A over Tripolin B, which lacks cellular Aurora A inhibitory activity [1]. Tripolin A's cellular effects phenocopy those of RNAi-mediated Aurora A knockdown and established ATP-competitive inhibitors (MLN8054, MLN8237), confirming its on-target activity in cells [1].

Non-ATP Competitive Aurora A Inhibition

Tripolin A serves as a chemical probe for studying non-ATP competitive inhibition of Aurora A, a mechanism distinct from the majority of Aurora A inhibitors [1]. Its ATP-independent IC50 profile makes it suitable for experiments designed to bypass ATP-binding site resistance mechanisms or to explore allosteric regulation of Aurora A [1]. This contrasts with Tripolin B, which acts as an ATP-competitive inhibitor and cannot substitute for non-ATP competitive studies [1].

Aurora A Inhibitor Profiling and Resistance

Tripolin A can be deployed in comparative studies alongside ATP-competitive inhibitors (e.g., MLN8054, MLN8237, MK-5108) to assess differential cellular responses and potential resistance mechanisms [1][2]. Its micromolar biochemical potency and unique binding mode (ΔTm = +2°C) provide a contrasting pharmacological profile that can help dissect Aurora A signaling pathways and evaluate inhibitor-specific effects on mitotic progression [2].

HURP Regulation and Microtubule-Associated Proteins

Tripolin A uniquely reveals that Aurora A inhibition affects the gradient distribution of HURP (Hepatoma Up-Regulated Protein) towards chromosomes without altering HURP's microtubule binding [1]. This specific phenotype, not reported for other Aurora A inhibitors, positions Tripolin A as the compound of choice for investigating Aurora A's role in regulating mitotic microtubule stabilizers and MAP function [1].

Application
Selection Property
Validation Focus
Aurora A mitotic function studies
Cellular Aurora A inhibition context
Spindle formation, centrosome integrity, microtubule dynamics endpoints
Non-ATP competitive inhibition research
Non-ATP competitive mechanism context
ATP-independent inhibition assays; allosteric site evaluation
Inhibitor profiling and resistance studies
Comparator context with ATP-competitive inhibitors
Differential response endpoints; resistance mechanism exploration
HURP / microtubule-associated protein regulation
HURP gradient distribution phenotype
Microtubule dynamics and MAP localization endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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